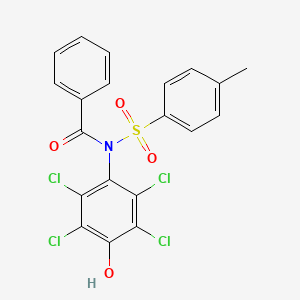

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is a complex organic compound characterized by its unique structural features It contains a sulfonyl group, a tetrachlorohydroxyphenyl group, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,6-tetrachloro-4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. The presence of the tetrachlorophenyl group is particularly noteworthy as it enhances biological activity against various cancer cell lines. For instance, studies have shown that related sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study: Inhibition of Protein Kinases

A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide inhibited specific protein kinases involved in cancer progression. The compound was tested in vitro against several human cancer cell lines, showing IC50 values in the low micromolar range, indicating strong inhibitory effects on cell viability .

Environmental Science Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Sulfonamides are known to exhibit antimicrobial properties which can be harnessed for agricultural applications. The tetrachlorophenyl moiety may enhance the efficacy of these compounds against pests.

Case Study: Efficacy Against Agricultural Pests

In a field trial reported in Pest Management Science, a formulation containing similar sulfonamide derivatives was tested for its effectiveness against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, demonstrating the compound's potential utility in sustainable agriculture .

Materials Science Applications

Polymer Synthesis

N-(4-Methylbenzenesulfonyl)-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide can serve as a monomer or additive in polymer synthesis. Its unique chemical properties allow for the modification of polymer characteristics such as thermal stability and mechanical strength.

Case Study: Development of Thermally Stable Polymers

Research published in Macromolecules explored the incorporation of sulfonamide derivatives into polymer matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This suggests applications in high-performance materials for electronics and aerospace industries .

Comparative Data Table

Mécanisme D'action

The mechanism of action of N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrachlorohydroxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride

- Benzamide, N-(4-methylphenyl)sulfonyl-N-phenyl-

Uniqueness

N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is unique due to the presence of both the sulfonyl and tetrachlorohydroxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

N-(4-Methylbenzenesulfonyl)-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H12Cl4N2O3S

- Molecular Weight : 409.14 g/mol

- CAS Number : Not available in the provided data.

The presence of sulfonyl and chlorinated phenyl groups in its structure suggests potential interactions with biological targets.

Antiviral Properties

Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral activity. For instance, the N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .

Table 1: Summary of Antiviral Activity

| Compound Name | Virus Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| IMB-0523 | HBV | Increases A3G levels | |

| N-(4-Methylbenzene) | HIV-1 | A3G enhancement |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on similar sulfonamide derivatives indicates that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The triazine-sulfonamide hybrids have been particularly noted for their anticancer potential .

Table 2: Anticancer Activity Overview

| Compound Type | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Sulfonamide Derivatives | Various cancers | Apoptosis induction | |

| Triazine-Sulfonamide | Breast cancer | Cell cycle arrest |

Case Studies

- Anti-HBV Activity : A study evaluated the anti-HBV activity of a related compound, IMB-0523. This derivative was found to inhibit both wild-type and drug-resistant HBV strains effectively. The mechanism involved the elevation of intracellular A3G levels in HepG2 cells, demonstrating a promising therapeutic approach against HBV infections .

- Antitumor Efficacy : Another investigation focused on the anticancer effects of sulfonamide derivatives in vitro. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of proliferation pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related compounds suggests moderate absorption and distribution characteristics. Acute toxicity studies are essential to determine the safety profile before proceeding to clinical trials. Current literature emphasizes the need for comprehensive toxicity assessments to ensure safe therapeutic applications .

Propriétés

IUPAC Name |

N-(4-methylphenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl4NO4S/c1-11-7-9-13(10-8-11)30(28,29)25(20(27)12-5-3-2-4-6-12)18-14(21)16(23)19(26)17(24)15(18)22/h2-10,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEHJBOEGNVZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl4NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.